![molecular formula C17H19NO4 B5550236 dimethyl 4-(2,5-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5550236.png)
dimethyl 4-(2,5-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
"Dimethyl 4-(2,5-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" is a chemical compound synthesized through various methods, including Hantzsch condensation reactions. This compound belongs to a class of compounds known as 1,4-dihydropyridines, which are often explored for their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of this compound can be achieved via a four-component reaction involving aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. The Hantzsch condensation reaction, particularly under microwave irradiation and solvent-free conditions, has been found effective for synthesizing this compound (Sun et al., 2011); (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure and properties of similar 1,4-dihydropyridines have been extensively studied using spectroscopic characterization, X-ray crystallography, and density functional theory (DFT) calculations. These studies provide insights into the molecular frontier orbitals and the electronic absorption and emission spectra (Li et al., 2014).
Chemical Reactions and Properties
The compound exhibits diverse reactivity, participating in various chemical reactions such as addition reactions with other compounds like dimethyl acetylenedicarboxylate. These reactions often lead to the formation of new and structurally unique derivatives (Haywood & Reid, 1977).
Scientific Research Applications
Enantioselectivity and Kinetic Resolution
Research by Sobolev et al. (2002) focused on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. It was found that derivatives with a methyl ester at the 5-position and a long or branched acyl chain at C3 exhibited high enantioselectivity, providing insights into the synthesis of stereoselective compounds (Sobolev et al., 2002).
Therapeutic Effects on Pulmonary Hypertension
Li et al. (2002) investigated the therapeutic effects of dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP) on chronic pulmonary hypertension in rats. The study revealed that DCDDP significantly reduced pulmonary arterial pressure and resistance, indicating its potential as a treatment for pulmonary hypertension (Li et al., 2002).
Catalytic Acylation of Alcohols
A study by Liu et al. (2014) demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols. This research highlights the compound's utility in facilitating chemical reactions under base-free conditions, offering a sustainable approach to chemical synthesis (Liu et al., 2014).
Spectroscopic Characterization and Optical Properties
Li et al. (2014) synthesized and characterized novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides. Through spectroscopic methods and density functional theory calculations, the study provided insights into the molecular structures and optical properties of these compounds, aiding in the understanding of structure-activity relationships (Li et al., 2014).
Safety and Hazards
properties
IUPAC Name |
dimethyl 4-(2,5-dimethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10-5-6-11(2)12(7-10)15-13(16(19)21-3)8-18-9-14(15)17(20)22-4/h5-9,15,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOWSAMVRHFRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C(=CNC=C2C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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